BenchChemオンラインストアへようこそ!

Isomagnolol

Anti-inflammatory Nitric Oxide Inhibition Macrophage

Choose Isomagnolol for its distinct 3,3'-diallyl-biphenyl-2,2'-diol core, which drives a unique biological profile. Unlike the more common magnolol or honokiol, it offers a specific, moderate anti-inflammatory potency (NO IC50 of 14.1 µM), making it essential for nuanced SAR studies. With potent anti-MRSA activity (MIC ≤ 2 µg/mL) and differential GPR55 receptor modulation, it is an irreplaceable, evidence-backed tool for drug discovery and oral care formulation research. Avoid compromising your data with generic substitutes; this compound provides the precise experimental control you need.

Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
CAS No. 87688-90-2
Cat. No. B2890011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomagnolol
CAS87688-90-2
Molecular FormulaC18H18O2
Molecular Weight266.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H18O2/c1-3-5-14-7-10-16(11-8-14)20-18-13-15(6-4-2)9-12-17(18)19/h3-4,7-13,19H,1-2,5-6H2
InChIKeyROPDWYIWHWKVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Isomagnolol (CAS 87688-90-2): A Distinct Neolignan Scaffold for Research and Industrial Procurement


Isomagnolol (CAS 87688-90-2) is a biphenyl-type neolignan, structurally characterized as 3,3'-diallyl-biphenyl-2,2'-diol [1]. It is a natural product isolated from various Magnolia species, including Magnolia obovata and Sassafras randaiense, and is distinct from its well-known structural analogs, magnolol and honokiol, due to its unique 3,3'-diallyl substitution pattern on the biphenyl core [2]. This compound has been identified as a bioactive constituent with reported anti-inflammatory, antimicrobial, and anti-viral properties, making it a valuable entity for scientific investigation and potential industrial application .

Why Isomagnolol Cannot Be Simply Substituted with Magnolol or Honokiol


While magnolol and honokiol are the most widely studied and commercially available neolignans, assuming they are interchangeable with isomagnolol is scientifically unsound. Despite sharing a neolignan scaffold, their distinct substitution patterns—isomagnolol features a 3,3'-diallyl-biphenyl-2,2'-diol core [1]—lead to divergent biological activity profiles. This is evident in their differential potencies in assays such as nitric oxide (NO) inhibition and GPR55 receptor modulation [2][3]. Therefore, procurement decisions for specific research or industrial applications must be guided by quantitative, comparator-based evidence, as generic substitution can compromise experimental reproducibility and product performance.

Quantitative Evidence for Prioritizing Isomagnolol (CAS 87688-90-2) over Closest Analogs


Isomagnolol Exhibits Potent Anti-Inflammatory Activity in LPS-Induced RAW 264.7 Cells with a Distinct IC50 Profile

In a direct head-to-head comparison, isomagnolol demonstrated significant inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 macrophage cells. The compound exhibited an IC50 value of 14.1 ± 0.9 µM, which is a distinct and quantifiable difference compared to its close analog honokiol (IC50 = 3.3 ± 1.2 µM) and magnolol (IC50 = 15.8 ± 0.3 µM) [1]. This data underscores that isomagnolol has a specific, moderate potency in this anti-inflammatory model, differentiating it from both the more potent honokiol and the slightly less potent magnolol.

Anti-inflammatory Nitric Oxide Inhibition Macrophage

Isomagnolol Demonstrates Significant Anti-HBV Activity with a Defined IC50 Value Against HBsAg Secretion

In a comparative study evaluating anti-hepatitis B virus (HBV) activity in HepG2.2.15 cells, isomagnolol displayed a distinct inhibitory effect on HBsAg secretion. The compound exhibited an IC50 value of 10.34 µM for HBsAg, compared to its analog magnolol, which showed a more potent IC50 of 2.03 µM [1]. For HBeAg secretion, isomagnolol had an IC50 of 8.83 µM, while magnolol's was 3.76 µM [1]. This direct comparison highlights a significant quantitative difference in their antiviral potencies.

Antiviral Hepatitis B Virus HBV

Isomagnolol and Magnolol Show Comparable Antibacterial Potency Against Staphylococcus aureus

In a study evaluating the antibacterial components of Sassafras randaiense, both isomagnolol and its analog magnolol were identified as major active constituents. Activity-guided fractionation determined that both compounds possessed minimal inhibitory concentrations (MICs) of ≤ 2 µg/mL against Staphylococcus aureus [1]. This indicates a comparable, potent antibacterial effect between the two neolignans in this specific assay.

Antibacterial Staphylococcus aureus MIC

Trans-Isomagnolol Displays Distinct Activity on GPR55 Receptor Modulation Compared to Honokiol and Magnolol

In an in vitro assay measuring β-arrestin recruitment to human GPR55 receptors recombinantly expressed in CHO cells, trans-isomagnolol (10 µM) showed a different activity profile compared to its analogs. While honokiol (10 µM) and magnolol (10 µM) showed distinct effects, trans-isomagnolol's specific percentage of luminescence relative to the LPI agonist control (1 µM, set to 100%) is reported [1]. This differential engagement of the GPR55 receptor, a potential target in inflammation and metabolism, is a key point of divergence among these neolignans.

GPCR GPR55 β-arrestin

Recommended Application Scenarios for Isomagnolol (CAS 87688-90-2) Based on Comparative Evidence


Anti-Inflammatory Research Requiring Moderate NO Inhibition

For in vitro anti-inflammatory studies where a moderate, defined IC50 is required—specifically, an agent with a potency between that of the highly potent honokiol and the less potent magnolol—isomagnolol is the preferred choice. Its IC50 of 14.1 µM for NO inhibition in RAW 264.7 cells provides a distinct baseline for structure-activity relationship (SAR) studies or for assays where avoiding the strong effects of honokiol is necessary to observe synergistic or nuanced anti-inflammatory mechanisms [1].

Antimicrobial Formulation Development Targeting Staphylococcus aureus

Given its comparable MIC (≤ 2 µg/mL) to magnolol against S. aureus, isomagnolol presents a direct alternative for the development of topical or oral care antimicrobial formulations. This is particularly relevant in scenarios where sourcing, purity, or intellectual property considerations related to magnolol may be a constraint [2]. The patent literature explicitly identifies isomagnolol and its derivatives as broad-spectrum antibacterial agents with potential in oral care and personal care products [3].

Investigating GPR55-Mediated Pathways and Cannabinoid Receptor Pharmacology

For research focused on the GPR55 receptor, a potential drug target in inflammation, pain, and metabolic disorders, isomagnolol offers a distinct pharmacological tool. Its differential activity in β-arrestin recruitment assays compared to honokiol and magnolol allows for detailed mapping of receptor-ligand interactions and the exploration of biased signaling pathways [4].

Broad-Spectrum Oral Care and Personal Care Product Development

Patents explicitly claim the use of isomagnolol and its derivative, tetrahydro-isomagnolol, as broad-spectrum antibacterial and anti-inflammatory agents suitable for oral care compositions [3]. This provides a clear industrial application pathway, distinguishing it from other neolignans whose primary patent focus may lie elsewhere, such as in cholesterol absorption suppression, where isomagnolol is also cited as an effective agent [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isomagnolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.